molecular formula C10H14F2N2O2 B2933324 ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate CAS No. 1823442-43-8

ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate

Cat. No.: B2933324
CAS No.: 1823442-43-8
M. Wt: 232.231
InChI Key: WWXRTJDFPPNBPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate is a chemical compound with the molecular formula C10H14F2N2O2. It is a member of the pyrazole family, characterized by the presence of a pyrazole ring substituted with a difluoromethyl group and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate typically involves the reaction of difluoromethylated pyrazole derivatives with ethyl butanoate. One common method includes the use of difluoroacetic acid as a starting material, which undergoes esterification with ethanol in the presence of a catalyst such as nanoscale titanium dioxide . The reaction conditions are optimized to achieve high yield and purity, with the product being isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing cost-effective and readily available raw materials. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process, ensuring consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated carboxylic acids, while reduction can produce difluoromethylated alcohols or amines .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N2O2/c1-3-8(10(15)16-4-2)14-6-5-7(13-14)9(11)12/h5-6,8-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXRTJDFPPNBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N1C=CC(=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.